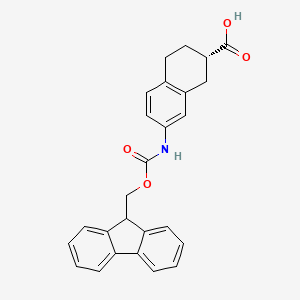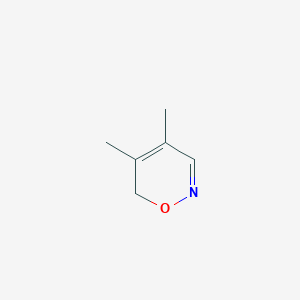![molecular formula C20H26N6O2 B12941258 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione CAS No. 144850-07-7](/img/structure/B12941258.png)
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a derivative of benzo[g]phthalazine and is characterized by the presence of dimethylaminoethyl groups attached to the nitrogen atoms at positions 6 and 9 of the benzo[g]phthalazine core. Its complex structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[g]phthalazine Core: The initial step involves the synthesis of the benzo[g]phthalazine core through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of Dimethylaminoethyl Groups: The next step involves the introduction of dimethylaminoethyl groups at positions 6 and 9 of the benzo[g]phthalazine core. This is achieved through nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.
Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like dimethylaminoethyl chloride and other alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
科学的研究の応用
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. Its dimethylaminoethyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Pixantrone: A related compound with similar structural features and biological activities.
Mitoxantrone: Another anthracenedione derivative with anticancer properties.
Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.
Uniqueness
6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione is unique due to its specific substitution pattern and the presence of dimethylaminoethyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with DNA and proteins makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
144850-07-7 |
|---|---|
分子式 |
C20H26N6O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
6,9-bis[2-(dimethylamino)ethylimino]-2,3-dihydrobenzo[g]phthalazine-5,10-dione |
InChI |
InChI=1S/C20H26N6O2/c1-25(2)9-7-21-15-5-6-16(22-8-10-26(3)4)18-17(15)19(27)13-11-23-24-12-14(13)20(18)28/h5-6,11-12,23-24H,7-10H2,1-4H3 |
InChIキー |
VELOGDWFPYLVGG-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=O)C3=CNNC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


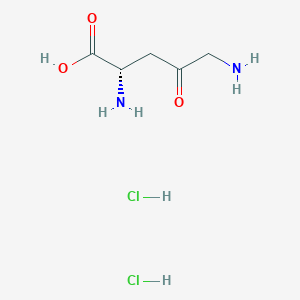
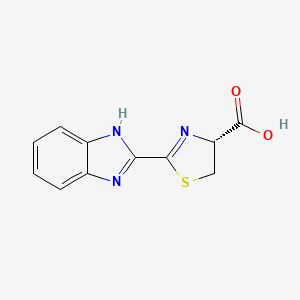
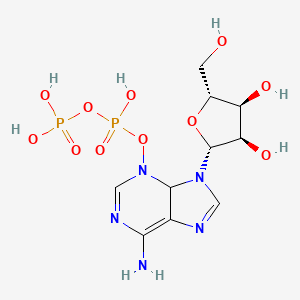
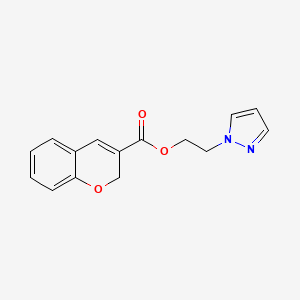
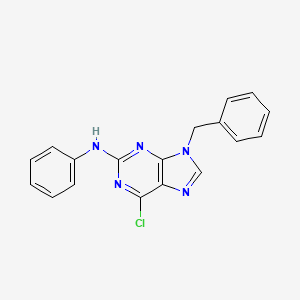
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)

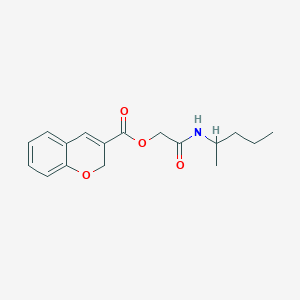
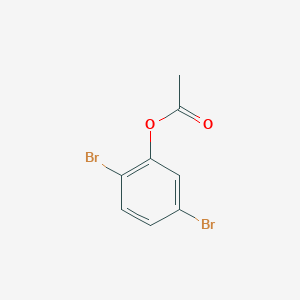
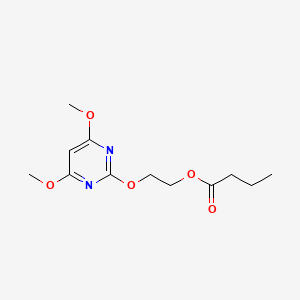
![(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12941227.png)
